2,2,2-trifluoro-1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone
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Overview
Description
2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound with a molecular formula of C19H16F3NO3 . This compound features a trifluoromethyl group, an indole core, and a methoxyphenoxyethyl side chain, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Attachment of the Methoxyphenoxyethyl Side Chain: This step involves etherification reactions where the indole core reacts with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE stands out due to its indole core and methoxyphenoxyethyl side chain, which confer unique chemical and biological properties. Its trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H16F3NO3 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C19H16F3NO3/c1-25-16-8-4-5-9-17(16)26-11-10-23-12-14(18(24)19(20,21)22)13-6-2-3-7-15(13)23/h2-9,12H,10-11H2,1H3 |
InChI Key |
BJXPVPBNJPZFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F |
Origin of Product |
United States |
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